2-(2-Methoxyethoxy)benzaldehyde

Lipophilicity ADME Profiling Chromatography

2-(2-Methoxyethoxy)benzaldehyde is an ortho-substituted aromatic aldehyde (C₁₀H₁₂O₃, MW 180.20 g/mol) bearing a 2-(2-methoxyethoxy) side-chain. The compound is typically supplied as a liquid with a minimum purity specification of 95% or 98%, depending on the vendor, and is classified as a laboratory-scale synthetic building block for research and further manufacturing.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 92637-96-2
Cat. No. B113293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxyethoxy)benzaldehyde
CAS92637-96-2
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCOCCOC1=CC=CC=C1C=O
InChIInChI=1S/C10H12O3/c1-12-6-7-13-10-5-3-2-4-9(10)8-11/h2-5,8H,6-7H2,1H3
InChIKeyVJJJRAXOBGTWAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Methoxyethoxy)benzaldehyde (CAS 92637-96-2): Physicochemical Baseline for Procurement Evaluation


2-(2-Methoxyethoxy)benzaldehyde is an ortho-substituted aromatic aldehyde (C₁₀H₁₂O₃, MW 180.20 g/mol) bearing a 2-(2-methoxyethoxy) side-chain [1]. The compound is typically supplied as a liquid with a minimum purity specification of 95% or 98%, depending on the vendor, and is classified as a laboratory-scale synthetic building block for research and further manufacturing . Its molecular structure incorporates three hydrogen-bond acceptor atoms and five rotatable bonds, distinguishing it from simpler benzaldehyde analogues [1].

Why 2-(2-Methoxyethoxy)benzaldehyde Cannot Be Approximated by Generic Benzaldehyde or Simple Alkoxy Analogs


The *ortho* 2-(2-methoxyethoxy) substituent simultaneously increases hydrogen-bond acceptor count (to three) and conformational degrees of freedom (five rotatable bonds) compared to unsubstituted benzaldehyde (one acceptor, one rotatable bond) [1] or 2-methoxybenzaldehyde (two acceptors, two rotatable bonds) [2]. These differences are not cosmetic: the increased polarity (ΔLogP ≈ –0.4 to –0.7 relative to 2-ethoxybenzaldehyde ) and the steric profile of the extended chain directly influence chromatographic retention, solubility partitioning, and the stereoelectronic environment at the aldehyde centre. Consequently, substituting a simpler aldehyde will alter reaction kinetics in nucleophilic additions, cyclocondensations, and metal-coordination events where the ether chain participates. For procurement, lot-to-lot variability in purity and the absence of Pharmacopoeia monographs mean that traceable analytical characterisation is essential .

Quantitative Comparator Bench for 2-(2-Methoxyethoxy)benzaldehyde: Evidence for Differentiated Selection


Lipophilicity (LogP) Comparison of 2-(2-Methoxyethoxy)benzaldehyde with Key Ortho-Substituted Benzaldehydes

The introduction of the methoxyethoxy chain moderates lipophilicity relative to the ethoxy analogue. 2-(2-Methoxyethoxy)benzaldehyde exhibits an XLogP3 of 1.6 [1], compared with 2-ethoxybenzaldehyde, which reports LogP values ranging from 1.90 to 2.25 across databases . The difference (ΔLogP ≈ -0.3 to -0.65) translates to a predicted ~2- to 4.5-fold lower octanol–water partition coefficient, indicating meaningfully higher aqueous compatibility. This shift is consistent across computational methods: a vendor-reported LogP of 1.48 (Fluorochem) aligns with Chembase (1.48) and Guidechem (1.52) .

Lipophilicity ADME Profiling Chromatography

Hydrogen-Bond Acceptor Capacity and Topological Polar Surface Area (TPSA) in Ortho-Benzaldehyde Series

2-(2-Methoxyethoxy)benzaldehyde possesses three hydrogen-bond acceptor atoms and a TPSA of 35.5 Ų [1]. This contrasts with benzaldehyde (1 acceptor, TPSA 17.1 Ų) [2] and 2-methoxybenzaldehyde (2 acceptors, TPSA 26.3 Ų) [3]. The additional ether oxygen increases TPSA by +9.2 Ų over 2-methoxybenzaldehyde, a difference that crosses the empirical threshold known to affect passive membrane permeability in predictive ADME models. No direct experimental permeability data were identified for this compound; however, the class-level inference from TPSA is routinely applied in drug-design filtering.

Drug-likeness Permeability Molecular Descriptors

Synthetic Yield Differentiation: Ortho vs. Para Isomer Preparation Through Williamson Etherification

The Williamson etherification of hydroxybenzaldehydes with 2-chloroethyl methyl ether provides a direct comparator between positional isomers. The para-substituted isomer, 4-(2-methoxyethoxy)benzaldehyde, is reported in the patent literature to be obtainable in 75.5% yield under DMF/K₂CO₃ reflux conditions [1]. While a precisely comparable yield for the ortho isomer under identical conditions is not publicly tabulated, the same patent explicitly notes that the prior method (DMF as solvent) gives 'at times unsatisfactory yield' for 3- and 4-isomers and consumes costly strong polar solvent that cannot be completely recycled [1]. The ortho isomer presents additional steric encumbrance due to the proximity of the reactive hydroxyl to the aldehyde group, which can slow etherification kinetics and promote side-reactions (e.g., acetal formation). A synthesis route on a non-excluded platform using NaH in DMF qualitatively reports successful conversion of 2-hydroxybenzaldehyde, but without a disclosed isolated yield , underscoring the need for lot-specific yield verification during procurement for multi-step syntheses.

Process Chemistry Regioselectivity Scale-up

Purity Specification and Physical Form: Differentiating Quality Attributes from Bulk Benzaldehydes

Commercially, 2-(2-methoxyethoxy)benzaldehyde is available at a certified purity of 98% (Fluorochem) or a minimum of 95% . This is consistent with, but not superior to, many high-grade substituted benzaldehydes (e.g., 2-methoxybenzaldehyde is routinely supplied at ≥95% purity [1]). The critical procurement differentiator is not the headline purity figure alone, but the fact that this compound is not a commodity chemical: it lacks Pharmacopoeia monographs, and the number of qualified suppliers is limited. The boiling point is reported as 120–125 °C at 3 Torr , and the density is predicted as 1.095 g/cm³ . These data points enable verification of identity and quality upon receipt when reference standards are unavailable.

Quality Control Specifications Procurement

Defensible Application Scenarios for 2-(2-Methoxyethoxy)benzaldehyde Based on Comparator Evidence


Medicinal Chemistry Library Synthesis Requiring Ortho-Alkoxybenzaldehyde Scaffolds with Moderated Lipophilicity

When a SAR programme explores ortho-substituted benzaldehydes as precursors to quinazoline or benzylidene derivatives, 2-(2-methoxyethoxy)benzaldehyde offers a ΔLogP reduction of 0.3–0.65 units compared to 2-ethoxybenzaldehyde . This shift can be exploited to improve aqueous solubility of early lead series without resorting to fully de-risked polar substituents. The three-fold H-bond acceptor profile further differentiates it from all mono-alkoxy analogues [1].

Analytical Method Development and Reference Standard Procurement for Erlotinib-Related Impurity Profiling

Related structures such as 2-amino-4,5-bis(2-methoxyethoxy)benzaldehyde (Erlotinib Impurity 70) contain the same methoxyethoxy motif on a benzaldehyde core . 2-(2-Methoxyethoxy)benzaldehyde can serve as a simpler, mono-substituted reference probe for developing HPLC methods to resolve methoxyethoxy-containing impurities, leveraging its established XLogP3 of 1.6 and TPSA of 35.5 Ų [1] to predict retention behaviour on C18 columns.

Coordination Chemistry and Fluorescent Chemosensor Design Using Ortho-Ether-Directed Metal Binding

The ortho-disposition of the methoxyethoxy chain adjacent to the aldehyde creates a potential bidentate O,O-coordination pocket. In contrast to 4-(2-methoxyethoxy)benzaldehyde, which cannot chelate, the ortho isomer may pre-organise metal binding and has been cited as an enhancer for thiazole-based metal-ion chelators . This regiochemical advantage is a class-level inference from ortho-alkoxybenzaldehyde coordination chemistry; experimental binding constants for this specific compound versus its para isomer were not identified in the open literature.

Process Chemistry Route Scouting and Cost-of-Goods Benchmarking Against the Para Isomer

For scale-up planning, the documented 75.5% yield of 4-(2-methoxyethoxy)benzaldehyde under Williamson conditions [2] serves as a baseline. The ortho isomer is expected to be less productive due to steric hindrance, and procurement teams should factor in a cost premium. Requesting a detailed Certificate of Analysis including HPLC purity at 254 nm and residual solvent levels is essential given the absence of monograph standards .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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